Biochemical Potency: Micromolar Activity
KRAS inhibitor-17 inhibits the KRAS G12C mutant protein with an IC50 of 3.37 µM [1]. This value is approximately three orders of magnitude less potent than clinical-stage covalent inhibitors such as Sotorasib (IC50 ≈ 0.03 µM in cellular assays [2]) and Divarasib (IC50 <0.01 µM [3]). This significant difference in potency is a critical factor for researchers requiring a tool compound with a distinct activity profile.
| Evidence Dimension | Biochemical potency against KRAS G12C mutant |
|---|---|
| Target Compound Data | IC50: 3.37 µM |
| Comparator Or Baseline | Sotorasib (AMG-510): IC50 ≈ 0.03 µM; Divarasib (GDC-6036): IC50 <0.01 µM |
| Quantified Difference | ~112-fold less potent than Sotorasib; >337-fold less potent than Divarasib |
| Conditions | In vitro biochemical assays (vendor-reported data from MedChemExpress and TargetMol) |
Why This Matters
The micromolar potency of KRAS inhibitor-17 makes it a more suitable tool for studying KRAS G12C function in assays where complete and rapid target inhibition is not desired, such as in mechanistic studies of feedback signaling or in establishing a baseline for combination therapies.
- [1] MedChemExpress. (n.d.). KRAS inhibitor-17. Product Datasheet. Cat. No.: HY-146475. View Source
- [2] Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575(7781), 217–223. View Source
- [3] Adooq. (n.d.). Divarasib (GDC-6036). Product Datasheet. Cat. No.: A63750. View Source
